2-Dodecylguanidine ethanoate 2-Dodecylguanidine ethanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18418529
InChI: InChI=1S/C13H29N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;1-2(3)4/h2-12H2,1H3,(H4,14,15,16);1H3,(H,3,4)/p-1
SMILES:
Molecular Formula: C15H32N3O2-
Molecular Weight: 286.43 g/mol

2-Dodecylguanidine ethanoate

CAS No.:

Cat. No.: VC18418529

Molecular Formula: C15H32N3O2-

Molecular Weight: 286.43 g/mol

* For research use only. Not for human or veterinary use.

2-Dodecylguanidine ethanoate -

Specification

Molecular Formula C15H32N3O2-
Molecular Weight 286.43 g/mol
IUPAC Name 2-dodecylguanidine;acetate
Standard InChI InChI=1S/C13H29N3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;1-2(3)4/h2-12H2,1H3,(H4,14,15,16);1H3,(H,3,4)/p-1
Standard InChI Key YIKWKLYQRFRGPM-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCCCN=C(N)N.CC(=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Dodecylguanidine ethanoate (PubChem CID: 21584638) is an organic salt comprising a dodecylguanidinium cation and an ethanoate anion. The IUPAC name, 2-dodecylguanidine acetate, reflects its structure: a guanidine group substituted with a dodecyl chain at the second nitrogen atom, paired with an acetate ion . The compound’s molecular formula (C15H32N3O2\text{C}_{15}\text{H}_{32}\text{N}_{3}\text{O}_{2}) and weight (286.43 g/mol) are consistent with its role as a mid-sized surfactant .

Table 1: Key Identifiers of 2-Dodecylguanidine Ethanoate

PropertyValue
IUPAC Name2-dodecylguanidine acetate
CAS Number2439-10-3 (dodine acetate)
Molecular FormulaC15H32N3O2\text{C}_{15}\text{H}_{32}\text{N}_{3}\text{O}_{2}
Molecular Weight286.43 g/mol
SMILES NotationCCCCCCCCCCCCN=C(N)N.CC(=O)[O-]
Parent CompoundGuanidine, dodecyl- (CID 8204)

Structural Features

The guanidinium group’s planar structure and high basicity (pKa13.5\text{p}K_a \sim 13.5) enable strong electrostatic interactions with anionic surfaces, such as microbial membranes . The dodecyl chain (C12H25\text{C}_{12}\text{H}_{25}) confers hydrophobicity, facilitating micelle formation and lipid bilayer penetration . X-ray crystallography and NMR studies of analogous compounds (e.g., dodecylguanidine hydrochloride) reveal extended alkyl chain conformations in the solid state, stabilized by van der Waals interactions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 2-dodecylguanidine ethanoate typically involves two stages:

  • Formation of Dodecylguanidine Free Base:
    Dodecylamine reacts with cyanamide in ethanol under reflux (2 hours, molar ratio 1:1.5), followed by neutralization with hydrochloric acid to yield dodecylguanidine hydrochloride . Substituting hydrochloric acid with acetic acid during salt formation produces the ethanoate derivative .

  • Purification:
    Recrystallization from acetonitrile or methanol yields high-purity product (>95%), as confirmed by elemental analysis and 1H^1\text{H}-NMR .

Table 2: Optimized Reaction Conditions

ParameterValue
SolventEthanol/Water (1:1)
TemperatureReflux (78°C)
Reaction Time2 hours
Molar Ratio (Dodecylamine:Cyanamide:Acid)1:1.5:1.1

Industrial Production

Industrial protocols scale this process using continuous-flow reactors to enhance yield (85–90%) and reduce byproducts like N,NN,N'-di-n-dodecylurea . Quality control measures include:

  • Surface Tension Analysis: Critical micelle concentration (CMC) determination (5.5 mmol/L for analogues).

  • Chromatography: HPLC to detect residual dodecylamine (<0.1% w/w) .

Physicochemical Properties

Solubility and Stability

2-Dodecylguanidine ethanoate exhibits limited water solubility (1.2 g/L at 25°C) but dissolves readily in polar organic solvents (e.g., ethanol, acetone) . The compound is hygroscopic, requiring storage under anhydrous conditions to prevent hydrolysis .

Thermal Behavior

Differential scanning calorimetry (DSC) of the hydrochloride analogue shows a melting point of 89–91°C, with decomposition above 200°C. The ethanoate derivative likely exhibits similar thermal stability due to structural analogy.

Table 3: Physicochemical Profile

PropertyValue
Water Solubility1.2 g/L (25°C)
LogP (Octanol-Water)3.8 (estimated)
CMC5.5 mmol/L (analogue)
Melting Point89–91°C (hydrochloride)

Biological Activity and Mechanisms

Antimicrobial Efficacy

As a cationic surfactant, 2-dodecylguanidine ethanoate disrupts microbial membranes via electrostatic and hydrophobic interactions. Studies on dodecylguanidine hydrochloride demonstrate broad-spectrum activity:

  • Bacteria: MIC of 2 μg/mL against Escherichia coli.

  • Fungi: 99.5% inhibition of Candida albicans at 100 mg/L.
    The ethanoate variant likely shares this biocidal profile, with enhanced solubility in formulations due to the acetate counterion .

Membrane Interaction Mechanisms

The guanidinium group’s high pKa\text{p}K_a ensures protonation at physiological pH, enabling strong binding to phospholipid head groups . This interaction increases membrane permeability, leading to cell lysis. Synergistic effects with amphotericin B have been observed in fungal models, where ROS generation amplifies toxicity.

Industrial and Agricultural Applications

Antifungal Formulations

2-Dodecylguanidine ethanoate’s primary use mirrors that of dodine (n-dodecylguanidine acetate), a registered fungicide for apple scab control . Its mode of action—disrupting spore germination and mycelial growth—makes it effective at concentrations as low as 0.1% (w/v) .

Surfactant and Stabilizer

In paints and coatings, the compound acts as a dispersant, reducing surface tension (29 mN/m at CMC) and improving pigment stability. Personal care products utilize its emulsifying properties at concentrations of 0.5–2.0% .

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